molecular formula C27H54NO8P B040490 1,2-Diundecanoylphosphatidylethanolamine CAS No. 117610-63-6

1,2-Diundecanoylphosphatidylethanolamine

Cat. No. B040490
M. Wt: 551.7 g/mol
InChI Key: ZWPYUJDPKPNXJG-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diundecanoylphosphatidylethanolamine (DUPE) is a phospholipid that has been extensively studied for its biochemical and physiological effects. DUPE is a synthetic lipid that is composed of two undecanoic acid chains and a phosphatidylethanolamine head group. DUPE has been shown to have a wide range of applications in scientific research, including as a model membrane system and as a tool for studying lipid-protein interactions.

Mechanism Of Action

1,2-Diundecanoylphosphatidylethanolamine exerts its effects through its interactions with other lipids and proteins in biological membranes. 1,2-Diundecanoylphosphatidylethanolamine has been shown to alter the physical properties of lipid membranes, including membrane fluidity and permeability. 1,2-Diundecanoylphosphatidylethanolamine has also been shown to interact with membrane proteins, affecting their structure and function.

Biochemical And Physiological Effects

1,2-Diundecanoylphosphatidylethanolamine has been shown to have a wide range of biochemical and physiological effects. 1,2-Diundecanoylphosphatidylethanolamine has been shown to modulate the activity of enzymes involved in lipid metabolism, including phospholipase A2 and acyl-CoA synthetase. 1,2-Diundecanoylphosphatidylethanolamine has also been shown to affect the activity of ion channels and transporters, including the Na+/K+ ATPase and the cystic fibrosis transmembrane conductance regulator (CFTR).

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,2-Diundecanoylphosphatidylethanolamine is its ability to form stable bilayer membranes that are similar in structure and properties to biological membranes. This makes 1,2-Diundecanoylphosphatidylethanolamine an ideal model membrane system for studying lipid-protein interactions. However, 1,2-Diundecanoylphosphatidylethanolamine also has some limitations, including its synthetic nature and the fact that it may not fully replicate the complexity of biological membranes.

Future Directions

There are many potential future directions for research on 1,2-Diundecanoylphosphatidylethanolamine. One area of interest is the use of 1,2-Diundecanoylphosphatidylethanolamine as a tool for studying lipid-protein interactions in disease states, such as cancer and neurodegenerative diseases. Another area of interest is the development of new synthetic lipids that can be used to study membrane biology and lipid-protein interactions. Overall, the study of 1,2-Diundecanoylphosphatidylethanolamine and other synthetic lipids has the potential to provide valuable insights into the structure and function of biological membranes.

Synthesis Methods

1,2-Diundecanoylphosphatidylethanolamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the reaction of undecanoic acid with phosphatidylethanolamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). Enzymatic methods involve the use of phospholipase D to catalyze the synthesis of 1,2-Diundecanoylphosphatidylethanolamine from phosphatidylcholine and undecanoic acid.

Scientific Research Applications

1,2-Diundecanoylphosphatidylethanolamine has been widely used as a model membrane system in scientific research. 1,2-Diundecanoylphosphatidylethanolamine has been shown to form stable bilayer membranes that are similar in structure and properties to biological membranes. 1,2-Diundecanoylphosphatidylethanolamine has also been used as a tool for studying lipid-protein interactions, as it can be incorporated into liposomes and used to study the binding of proteins to lipid membranes.

properties

CAS RN

117610-63-6

Product Name

1,2-Diundecanoylphosphatidylethanolamine

Molecular Formula

C27H54NO8P

Molecular Weight

551.7 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-undecanoyloxypropyl] undecanoate

InChI

InChI=1S/C27H54NO8P/c1-3-5-7-9-11-13-15-17-19-26(29)33-23-25(24-35-37(31,32)34-22-21-28)36-27(30)20-18-16-14-12-10-8-6-4-2/h25H,3-24,28H2,1-2H3,(H,31,32)/t25-/m1/s1

InChI Key

ZWPYUJDPKPNXJG-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC

SMILES

CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC

Other CAS RN

117610-63-6

synonyms

1,2-diundecanoyl-sn-glycero-3-phosphoethanolamine
1,2-diundecanoylphosphatidylethanolamine
DUPDE

Origin of Product

United States

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